molecular formula C20H16F3N7O2 B11524934 N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11524934
M. Wt: 443.4 g/mol
InChI Key: ARZFJBHOGAEHAK-UHFFFAOYSA-N
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Description

1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidinesThe presence of a trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.

    Industry: Utilized in the development of new materials with unique photophysical properties

Mechanism of Action

The mechanism of action of 1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. By inhibiting CDKs, the compound induces cell cycle arrest and apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s binding affinity to the target enzymes, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-N’-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its stability and bioavailability. The presence of the trifluoromethyl group further distinguishes it from other similar compounds by providing additional stability and enhancing its pharmacokinetic properties .

Properties

Molecular Formula

C20H16F3N7O2

Molecular Weight

443.4 g/mol

IUPAC Name

N'-(1-ethylpyrazole-3-carbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

InChI

InChI=1S/C20H16F3N7O2/c1-2-29-9-8-13(27-29)18(31)25-26-19(32)15-11-17-24-14(12-6-4-3-5-7-12)10-16(20(21,22)23)30(17)28-15/h3-11H,2H2,1H3,(H,25,31)(H,26,32)

InChI Key

ARZFJBHOGAEHAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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